molecular formula C7H4BrF2NO2 B2720802 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid CAS No. 1302580-63-7

2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B2720802
CAS No.: 1302580-63-7
M. Wt: 252.015
InChI Key: KSCPFQKBKNKQCK-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid is a chemical compound that features a bromine atom attached to a pyridine ring, along with two fluorine atoms and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions would yield a fluorinated pyridine derivative .

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties.

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPFQKBKNKQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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